molecular formula C5H7N3O B1280042 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 62564-90-3

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1280042
CAS No.: 62564-90-3
M. Wt: 125.13 g/mol
InChI Key: NDGIYFSWJGZTRC-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . This indicates that it causes serious eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .

Mode of Action

The compound is designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . It demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .

Biochemical Pathways

The compound’s interaction with FGFRs affects the signaling pathways associated with these receptors. FGFRs are involved in cell proliferation, survival, migration, and differentiation . By inhibiting these receptors, the compound can potentially disrupt these processes, particularly in cancer cells where FGFRs are often overexpressed or mutated .

Pharmacokinetics

These properties would need to be optimized to ensure that the compound reaches its target in the body and exerts its therapeutic effects .

Result of Action

The representative compound demonstrates significant inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . This inhibition can potentially disrupt the signaling pathways associated with these receptors, leading to decreased proliferation and survival of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as the presence of other molecules that could interact with the compound

Biochemical Analysis

Biochemical Properties

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, FGFR3, and their gatekeeper mutants . These interactions are crucial as they can modulate signaling pathways involved in cell growth and differentiation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can lead to changes in downstream signaling pathways, impacting cell proliferation and survival . Additionally, it has been observed to affect gene expression patterns, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, its binding to FGFRs can inhibit their activity, leading to reduced signaling through these receptors . This inhibition can result in decreased cell proliferation and increased apoptosis in certain cell types.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of FGFR signaling, with potential long-term impacts on cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit FGFR signaling without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is essential for predicting the compound’s behavior in different biological contexts.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it important to study these aspects in detail.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde group, which provides distinct reactivity compared to its carboxylic acid and alcohol analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for developing new chemical entities .

Properties

IUPAC Name

5-amino-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-5(6)4(3-9)2-7-8/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGIYFSWJGZTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490727
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62564-90-3
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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